molecular formula C43H65NO7 B1245639 Spirolide D CAS No. 170713-73-2

Spirolide D

Cat. No. B1245639
M. Wt: 708 g/mol
InChI Key: DCBUZOVCNASVLD-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirolide D belongs to the class of organic compounds known as azepines. These are organic compounds containing an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Spirolide D is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, spirolide D is primarily located in the membrane (predicted from logP). Outside of the human body, spirolide D can be found in mollusks. This makes spirolide D a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Origin and Biological Activity

Spirolides are metabolites of the dinoflagellates Alexandrium ostenfeldii and Alexandrium peruvianum, identified from contaminated mussels, scallops, and toxic plankton. Spirolide D, as part of the spirolide family, exhibits biological activity targeting muscarinic and nicotinic acetylcholine receptors and activating L-type transmembrane Ca2+ channels (Guéret & Brimble, 2010).

2. Marine Toxin Studies

Spirolides are recognized as marine toxins and have been extensively studied for their structural characteristics through mass spectrometry. These studies aid in understanding the complex nature and potential risks associated with spirolide compounds, including Spirolide D (Sleno, Chalmers & Volmer, 2004).

3. Neurological Research

In neurological studies, Spirolides have shown promise in research on neurodegenerative disorders. Specifically, certain spirolides have demonstrated potential in ameliorating neurotoxicity and enhancing cholinergic system development in human neuronal stem cell differentiation (Boente-Juncal et al., 2018).

4. Toxicology Investigations

Investigations into the toxicology of Spirolides have shown varied responses in different administration methods, highlighting the complexity of their toxicological profile and the need for continued research in this area (Munday et al., 2011).

5. Potential Therapeutic Applications

Some spirolides have shown potential therapeutic applications, such as in Alzheimer's disease research, where they have been observed to improve beta-amyloid and neuronal markers in model studies (Alonso et al., 2013).

properties

CAS RN

170713-73-2

Product Name

Spirolide D

Molecular Formula

C43H65NO7

Molecular Weight

708 g/mol

IUPAC Name

5-[(10Z)-9,32-dihydroxy-6,10,13,19,20,32-hexamethyl-27-methylidene-33,34,35-trioxa-22-azahexacyclo[27.3.1.11,4.14,7.012,17.017,23]pentatriaconta-10,13,22-trien-14-yl]-3-methyloxolan-2-one

InChI

InChI=1S/C43H65NO7/c1-25-10-9-11-38-41(22-28(4)30(6)24-44-38)15-13-33(37-20-27(3)39(46)48-37)31(7)34(41)19-26(2)35(45)21-36-29(5)23-42(50-36)16-17-43(51-42)40(8,47)14-12-32(18-25)49-43/h19,27-30,32,34-37,45,47H,1,9-18,20-24H2,2-8H3/b26-19-

InChI Key

DCBUZOVCNASVLD-LGUFXXKBSA-N

Isomeric SMILES

CC1CC(OC1=O)C2=C(C3/C=C(/C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)\C)C

SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

Canonical SMILES

CC1CC(OC1=O)C2=C(C3C=C(C(CC4C(CC5(O4)CCC6(O5)C(CCC(O6)CC(=C)CCCC7=NCC(C(CC37CC2)C)C)(C)O)C)O)C)C

synonyms

spirolide D

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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